molecular formula C16H35NO7S B8103619 HS-Peg7-CH2CH2NH2

HS-Peg7-CH2CH2NH2

Cat. No.: B8103619
M. Wt: 385.5 g/mol
InChI Key: VOHSYYAURSDKBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HS-Peg7-CH2CH2NH2 involves the reaction of polyethylene glycol with thiol and amine groups. The process typically includes the following steps:

  • Activation of polyethylene glycol with a suitable activating agent.
  • Introduction of thiol and amine groups through nucleophilic substitution reactions.
  • Purification of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: HS-Peg7-CH2CH2NH2 undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

HS-Peg7-CH2CH2NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies and other diseases.

    Industry: Utilized in the development of advanced materials and drug delivery systems .

Mechanism of Action

HS-Peg7-CH2CH2NH2 functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

  • Amino-PEG7-C2-SH hydrochloride
  • Thiol-PEG7-acid

Comparison: HS-Peg7-CH2CH2NH2 is unique due to its specific combination of thiol and amine groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice for the synthesis of PROTACs and other advanced materials .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO7S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h25H,1-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHSYYAURSDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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